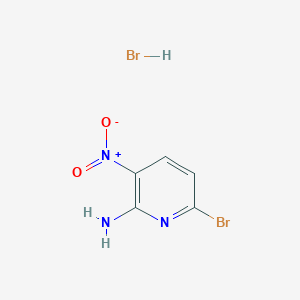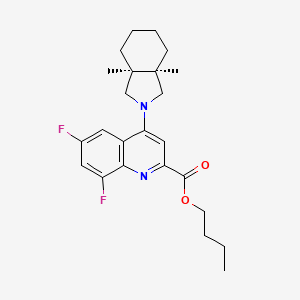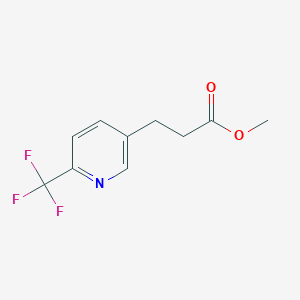
tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is an organic compound with the molecular formula C13H16N2O7. It is a derivative of acetic acid and contains a tert-butyl ester group, a nitrophenoxy group, and a carbonylaminooxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the tert-butyl bromoacetate, leading to the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-aminophenoxy derivatives.
Reduction: Formation of acetic acid derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The nitrophenoxy group, in particular, has been found to exhibit antimicrobial and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the ester group can participate in hydrolysis and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-((4-aminophenoxy)carbonylaminooxy)acetate
- tert-Butyl 2-((4-methoxyphenoxy)carbonylaminooxy)acetate
- tert-Butyl 2-((4-chlorophenoxy)carbonylaminooxy)acetate
Uniqueness
tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct redox properties. This makes it particularly useful in applications where redox activity is desired, such as in the development of new materials and catalysts.
Propriétés
IUPAC Name |
tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUYNWPMZIKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methylpentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B8026360.png)











![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8026449.png)
![(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine](/img/structure/B8026461.png)
